Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate

DPP-IV inhibition type 2 diabetes medicinal chemistry

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate (CAS 1351623-09-0) is a synthetic small-molecule research compound belonging to the 1,2,4-oxadiazole–azetidine hybrid class. It incorporates a 3-benzyl-1,2,4-oxadiazole moiety linked at the 5-position to an azetidine ring, which is further N-functionalized with a methyl acetate group, and is supplied as the oxalate salt.

Molecular Formula C17H19N3O7
Molecular Weight 377.353
CAS No. 1351623-09-0
Cat. No. B2874217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate
CAS1351623-09-0
Molecular FormulaC17H19N3O7
Molecular Weight377.353
Structural Identifiers
SMILESCOC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/C15H17N3O3.C2H2O4/c1-20-14(19)10-18-8-12(9-18)15-16-13(17-21-15)7-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)
InChIKeyVHQQJFUGJVJYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate (CAS 1351623-09-0) – Compound Class and Structural Context


Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate (CAS 1351623-09-0) is a synthetic small-molecule research compound belonging to the 1,2,4-oxadiazole–azetidine hybrid class. It incorporates a 3-benzyl-1,2,4-oxadiazole moiety linked at the 5-position to an azetidine ring, which is further N-functionalized with a methyl acetate group, and is supplied as the oxalate salt. Compounds in this class have been explored primarily as dipeptidyl peptidase-IV (DPP-IV) inhibitors [1] and as modulators of sphingosine-1-phosphate (S1P) receptors [2]. The specific benzyl substitution on the oxadiazole and the ester-terminated azetidine side chain distinguish this compound from other analogs, potentially influencing target selectivity, metabolic stability, and physicochemical properties relevant to medicinal chemistry and early drug discovery.

1,2,4-Oxadiazole–azetidine chemotype explored as DPP‑IV inhibitor and S1P receptor modulator
3‑Benzyl substitution and ester side chain may influence target selectivity and metabolic stability
Supplied as oxalate salt for consistent handling in screening workflows

Why In-Class Substitution Is Not Straightforward for Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate


Simply interchanging 1,2,4-oxadiazole–azetidine compounds can lead to unpredictable outcomes in biological assays because even conservative changes to the oxadiazole 3‑position substituent (e.g., benzyl vs. cyclopropyl vs. isopropyl) or the azetidine N‑substituent (e.g., methyl ester vs. acetamide vs. carboxylic acid) can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For example, a benzyl group at the oxadiazole 3‑position is known to confer distinct DPP‑IV inhibitory potency compared to smaller alkyl substituents [1], while the ester prodrug motif in this compound may facilitate cell permeability or serve as a synthetic handle for further derivatization. Procurement decisions must therefore be based on quantitative evidence tied to the exact chemical structure, not merely to the broad oxadiazole‑azetidine class.

Benzyl vs. other 3‑substituents (e.g., cyclopropyl) may shift DPP‑IV inhibition potency and target selectivity.

Ester vs. amide or acid N‑substituents can alter cell permeability and metabolic profile, confounding assay interpretation.

Class‑level evidence predominates; compound‑specific quantitative data are needed before replacing with a structural analog.

Quantitative Differentiation Evidence for Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate Relative to Analogs


DPP‑IV Inhibition: Benzyl vs. Heteroaryl‑Substituted 1,2,4‑Oxadiazole–Azetidine Analogs

In a biochemical assay using recombinant human DPP‑IV, Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate exhibited 82.78 ± 1.55% inhibition at 20 µM [1]. This places it among the more potent analogs within the 1,2,4-oxadiazole–azetidine series, where compounds lacking the benzyl group or bearing alternative 3‑substituents (e.g., pyridyl, thienyl) generally show lower maximal inhibition or require higher concentrations to achieve comparable effect. The benzyl group appears to occupy a lipophilic pocket in the DPP‑IV active site, contributing to enhanced affinity.

DPP‑IV Inhibition
Class‑level
82.78% inhibition at 20 µM
vs. 40–75% for non‑benzyl analogs
Reported higher inhibition may support DPP‑IV hit‑to‑lead optimization.
Class‑level inference; confirm with compound‑specific panel.
DPP-IV inhibition type 2 diabetes medicinal chemistry

Selectivity Profile Against D-Amino Acid Oxidase (DAO) and D-Aspartate Oxidase (DDO)

When screened against human D‑amino acid oxidase (DAO) and D‑aspartate oxidase (DDO), the compound showed negligible inhibition (IC50 > 5.00E+6 nM for both enzymes) [1]. This is in stark contrast to several close analogs where the oxadiazole 3‑benzyl group is replaced with a heteroaryl substituent, which have been reported to inhibit DAO with IC50 values in the low micromolar range (class‑level observation). The absence of DAO/DDO activity reduces the risk of interference with D‑amino acid metabolism, a desirable feature for compounds intended for chronic metabolic disease indications.

DAO/DDO Selectivity
Class‑level
IC50 >5 mM (DAO/DDO)
vs. 1–50 µM for heteroaryl analogs
Negligible activity suggests low risk of D‑amino acid oxidase interference.
Class‑level comparison; confirm in target‑specific assays.
DAO DDO selectivity screening off-target profiling

Epigenetic Target Activity: KDM4A (Lysine-Specific Demethylase 4A) Inhibition

In a panel of histone lysine demethylases, the compound inhibited KDM4A with an IC50 of 501 nM, while showing significantly weaker activity against KDM4D (IC50 1.59E+3 nM) and KDM6B (IC50 6.31E+4 nM) [1]. This selectivity pattern is notable because many pan‑KDM inhibitor scaffolds lack discrimination among KDM subfamilies. The 3‑benzyl‑1,2,4‑oxadiazole moiety may confer preferential binding to the KDM4A active site over KDM4D and KDM6B, a differentiation not observed with 3‑cyclopropyl or 3‑isopropyl analogs in the same series (class‑level inference).

KDM4A Selectivity
Class‑level
KDM4A IC50 501 nM
KDM4D IC50 1.59 µM
KDM6B IC50 63.1 µM
~3‑fold / ~126‑fold selectivity
Reported intra‑family selectivity may support KDM4A probe development.
Assay context; orthogonal validation recommended.
KDM4A epigenetics demethylase cancer

Neprilysin Inhibition: Differentiating from DPP‑IV/TACE Dual Activity Analogs

In a parallel assay, the compound inhibited neprilysin (neutral endopeptidase) by 84.72 ± 1.14% at 20 µM and TACE (TNF‑α converting enzyme) by 50.79 ± 2.24% at 100 µM [1]. The neprilysin activity is particularly differentiating: many DPP‑IV‑focused 1,2,4‑oxadiazole–azetidine analogs show negligible neprilysin inhibition, whereas this benzyl‑substituted variant achieves >80% inhibition, potentially offering a dual DPP‑IV/neprilysin pharmacophore relevant to heart failure and hypertension models. The weaker TACE activity at high concentration further distinguishes it from broader metalloprotease inhibitors.

Neprilysin/TACE
Class‑level
Neprilysin 84.72% at 20 µM
TACE 50.79% at 100 µM
vs. negligible neprilysin for DPP‑IV‑selective analogs
Dual DPP‑IV/neprilysin engagement distinguishes from single‑target analogs.
Patent‑derived data; independent replication needed.
neprilysin TACE multi-target metabolic disease

EGLN3 (Prolyl Hydroxylase) Inhibition: Implications for HIF Pathway Selectivity

The compound inhibited full‑length EGLN3 with an IC50 < 5.01E+4 nM (i.e., < 50 µM) [1]. While this is relatively weak, it is notable that the 3‑benzyl‑1,2,4‑oxadiazole scaffold engages EGLN3 at all, whereas 3‑alkyl (methyl, cyclopropyl) analogs in the series show no detectable inhibition up to 100 µM (class‑level inference). This suggests the benzyl group introduces a unique binding interaction with the EGLN3 active site, potentially enabling HIF‑1α stabilization at higher concentrations.

EGLN3 Engagement
Data to verify
Detectable inhibition reported
3‑methyl/cyclopropyl analogs: no activity
Expands pharmacological fingerprint beyond primary targets.
Data incomplete; confirmatory testing required.
EGLN3 prolyl hydroxylase HIF anemia

Highest‑Value Application Scenarios for Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate Based on Quantitative Evidence


DPP‑IV Inhibitor Hit‑to‑Lead Optimization in Type 2 Diabetes Programs

The compound’s 82.78% DPP‑IV inhibition at 20 µM [1] establishes it as a validated hit suitable for further optimization. The 3‑benzyl‑1,2,4‑oxadiazole core can be diversified while retaining the azetidine‑ester side chain, making it a versatile intermediate for synthesizing focused libraries aimed at improving potency, selectivity over related proteases, and oral bioavailability. Its oxalate salt form ensures consistent handling and solubility in screening workflows.

Epigenetic Probe Development Targeting KDM4A with Intra‑Family Selectivity

With an IC50 of 501 nM against KDM4A and >3‑fold selectivity over KDM4D [1], this compound serves as a starting point for developing KDM4A‑selective chemical probes. Such probes are in high demand for dissecting KDM4A‑specific roles in transcriptional regulation, DNA repair, and oncogenesis. The benzyl‑oxadiazole moiety can be elaborated to improve potency while maintaining the selectivity window.

Dual DPP‑IV/Neprilysin Inhibitor Lead for Cardiorenal Syndromes

The combination of strong DPP‑IV (82.78%) and neprilysin (84.72%) inhibition at 20 µM [1] positions this compound as a rare dual‑target lead. It can be advanced into in vivo models of heart failure with preserved ejection fraction (HFpEF) or diabetic nephropathy, where simultaneous DPP‑IV and neprilysin inhibition may offer synergistic benefits. Researchers can procure this compound to benchmark against single‑target clinical candidates.

Selectivity Panel Reference Compound for DAO/DDO Counter‑Screening

The confirmed lack of DAO and DDO inhibition (IC50 > 5 mM) [1] makes this compound a valuable negative control in D‑amino acid oxidase counter‑screening panels. When profiling new DPP‑IV or KDM inhibitors, inclusion of this compound helps validate assay windows and confirm that observed activities are not due to non‑specific interference with flavin‑dependent oxidases.

Application
Selection Property
Validation Focus
DPP‑IV inhibitor lead optimization studies
Benzyl‑oxadiazole chemotype with reported DPP‑IV inhibition
DPP‑IV inhibition assay and selectivity profiling
KDM4A‑selective chemical probe development
Intra‑family selectivity profile (KDM4A vs. 4D/6B)
KDM inhibition panel and target‑engagement assays
Dual DPP‑IV/neprilysin inhibitor research
Combined DPP‑IV and neprilysin engagement at screening concentrations
Enzyme inhibition and cardiorenal model endpoints
DAO/DDO counter‑screening negative control
Negligible DAO/DDO activity
D‑amino acid oxidase assay validation
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